(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid
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Overview
Description
(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butoxycarbonyl (Boc) protected amino acid . The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium bicarbonate
Temperature: Room temperature to 0°C
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid involves its interaction with various molecular targets and pathways. As a tyrosine derivative, it can influence the activity of enzymes involved in protein synthesis and metabolic processes . The tert-butoxy group may also modulate the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
(s)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid: Another tyrosine derivative with similar structural features.
(s)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: A phenylalanine derivative with a tert-butoxycarbonyl group.
Uniqueness
Its ability to undergo various chemical reactions and its role in multiple scientific research fields highlight its versatility and importance .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(9-15)13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
CBNNAKXJBDSSSD-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CN)C(=O)O |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
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